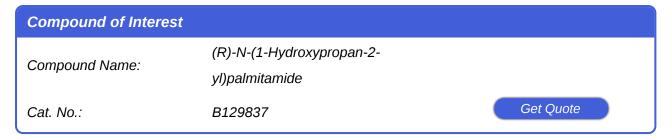


(R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, a chiral N-acyl propanolamine, has been identified as a substrate analog inhibitor of phospholipase A2 (PLA2), suggesting its potential as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the known basic properties of this compound, drawing from available chemical data and the activities of structurally related molecules. Due to the limited specific research on this particular molecule, this document also incorporates general methodologies and plausible signaling pathways to guide future investigation.

Core Chemical and Physical Properties

While extensive experimental data for **(R)-N-(1-Hydroxypropan-2-yl)palmitamide** is not readily available in peer-reviewed literature, some fundamental properties have been identified through chemical databases and supplier information.



Property	Value	Source(s)
IUPAC Name	N-[(2R)-1-hydroxypropan-2- yl]hexadecanamide	[1][2]
CAS Number	142128-47-0	[1][2]
Molecular Formula	C19H39NO2	[1][3]
Molecular Weight	313.52 g/mol	[2]
Canonical SMILES	CCCCCCCCCCCCC(=O) NINVALID-LINKCO	[1]

Note: Further empirical data such as melting point, boiling point, and solubility are not currently available in the public domain.

Synthesis Methodology

A specific, validated synthesis protocol for **(R)-N-(1-Hydroxypropan-2-yl)palmitamide** is not detailed in published literature. However, based on general principles of organic chemistry for the formation of amides, a plausible synthetic route would involve the acylation of (R)-2-aminopropan-1-ol with palmitoyl chloride.

Proposed Experimental Protocol: Acylation of (R)-2-aminopropan-1-ol

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-aminopropan-1-ol in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
- Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of palmitoyl
 chloride in the same solvent to the flask with continuous stirring.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).



- Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Experimental Workflow for Synthesis



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Caption: Proposed workflow for the synthesis of (R)-N-(1-Hydroxypropan-2-yl)palmitamide.

Biological Activity: Phospholipase A2 Inhibition

(R)-N-(1-Hydroxypropan-2-yl)palmitamide is described as a substrate analog inhibitor of phospholipase A2 (PLA2)[3][4]. PLA2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

General Experimental Protocol: Phospholipase A2 Inhibition Assay

A common method to assess PLA2 inhibition is a colorimetric assay using a thio-PC substrate.

Reagent Preparation:

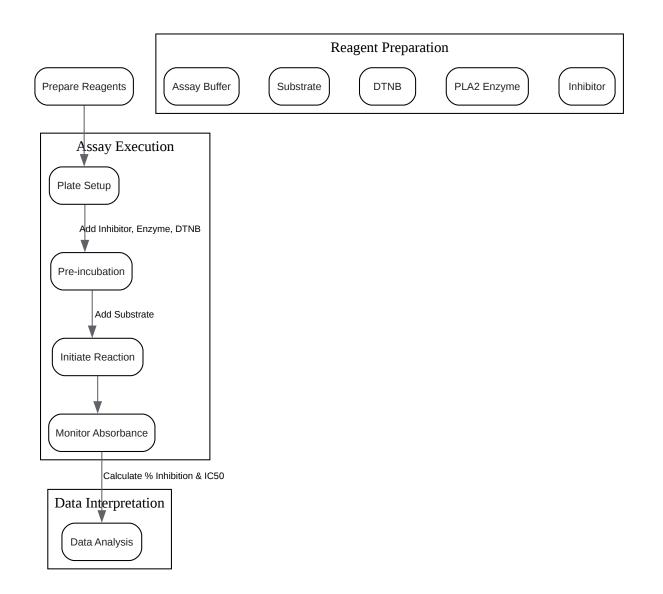


- Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5-8.5) containing calcium chloride (CaCl₂), potassium chloride (KCl), and a detergent like Triton X-100.
- Substrate Solution: Reconstitute a thio-PC substrate (e.g., diheptanoyl thio-PC) in the assay buffer.
- DTNB (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in an appropriate buffer.
- Enzyme Solution: Prepare a solution of the target PLA2 isoform in the assay buffer.
- Inhibitor Stock: Dissolve (R)-N-(1-Hydroxypropan-2-yl)palmitamide in a suitable solvent (e.g., DMSO) to create a stock solution.
- Assay Procedure (96-well plate format):
 - · Add the assay buffer to each well.
 - Add the inhibitor solution at various concentrations to the test wells. Add solvent control (e.g., DMSO) to the control wells.
 - Add the PLA2 enzyme solution to all wells except for the non-enzymatic control wells.
 - Add the DTNB solution to all wells.
 - Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period.
 - Initiate the reaction by adding the substrate solution to all wells.
 - Monitor the change in absorbance at 405-425 nm over time using a plate reader. The rate of the reaction is proportional to the PLA2 activity.
- Data Analysis:
 - Calculate the rate of reaction for each well.
 - Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.



Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Workflow for PLA2 Inhibition Assay



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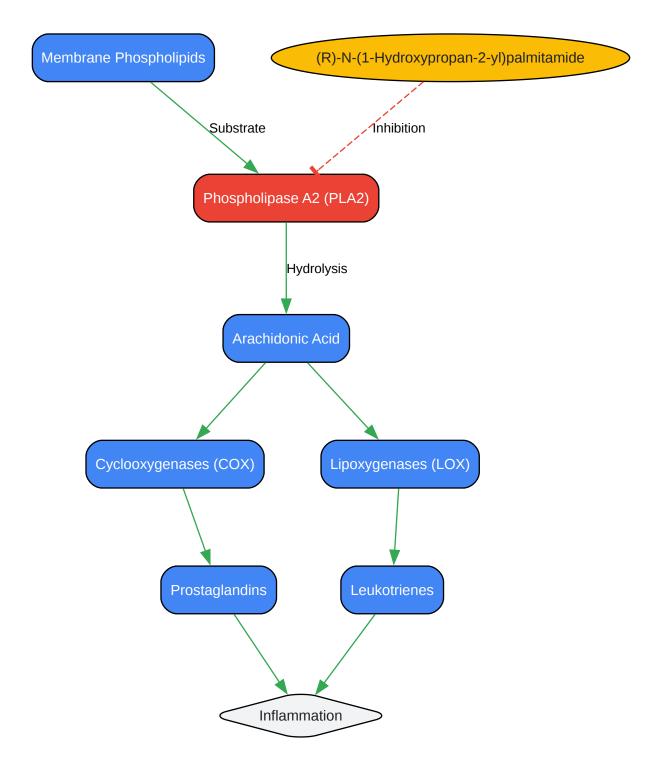
Caption: General workflow for a colorimetric phospholipase A2 inhibition assay.

Potential Signaling Pathways

As a putative PLA2 inhibitor, **(R)-N-(1-Hydroxypropan-2-yl)palmitamide** would likely modulate signaling pathways downstream of PLA2 activation. By inhibiting the release of arachidonic acid, it could suppress the production of various inflammatory mediators.

Proposed Signaling Pathway Inhibition





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Caption: Putative mechanism of action via inhibition of the phospholipase A2 pathway.

Conclusion and Future Directions



(R)-N-(1-Hydroxypropan-2-yl)palmitamide is an intriguing molecule with potential anti-inflammatory properties stemming from its likely role as a phospholipase A2 inhibitor. However, the current body of scientific literature on this specific compound is sparse. Future research should focus on:

- Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.
- In-depth Biological Evaluation: Rigorous in vitro and in vivo studies to confirm its inhibitory activity against various PLA2 isoforms, determine its potency and selectivity, and elucidate its full pharmacological profile.
- Mechanism of Action Studies: Detailed investigation into the specific signaling pathways modulated by this compound to understand its cellular and physiological effects.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of **(R)-N-(1-Hydroxypropan-2-yl)palmitamide**. The provided information and proposed methodologies offer a starting point for further investigation into this promising compound.

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